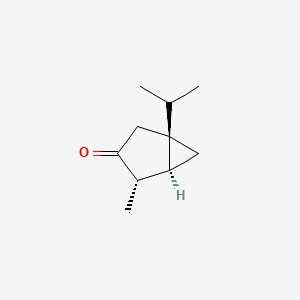
Beta-Thujon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Thujone: is a naturally occurring monoterpene ketone found in various plants, including wormwood, sage, and juniper. It is one of the two stereoisomers of thujone, the other being alpha-thujone.
Wissenschaftliche Forschungsanwendungen
Beta-Thujone has been studied for its various applications in different fields:
Chemistry: Used as a chiral synthon in the synthesis of complex organic molecules.
Biology: Studied for its effects on insect behavior, particularly in modifying the probing behavior of aphids.
Medicine: Investigated for its potential neurotoxic effects and its role as a GABA receptor antagonist.
Industry: Utilized in the flavoring of foods and beverages due to its presence in essential oils.
Wirkmechanismus
Target of Action
Beta-Thujone, a volatile monoterpene ketone of plant origin, primarily targets the GABA-gated chloride channel . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system .
Mode of Action
Beta-Thujone acts as an antagonist on the GABA-gated chloride channel . As a competitive antagonist of the GABA receptor, it interferes with the inhibitory transmitter GABA, which may convey stimulating, mood-elevating effects at low doses .
Biochemical Pathways
The primary biochemical pathway affected by Beta-Thujone is the GABAergic pathway . By antagonizing the GABA receptor, Beta-Thujone reduces the inhibitory effects of GABA, leading to increased neuronal excitability . This can result in neurotoxic effects, particularly at high doses .
Pharmacokinetics
It is known that the compound is a constituent of essential oils derived from several plants, suggesting that it is lipid-soluble and likely to be absorbed through the gastrointestinal tract and skin .
Result of Action
The molecular and cellular effects of Beta-Thujone’s action are primarily related to its neurotoxic effects. It has been found to have genotoxic and carcinogenic properties, as well as antimutagenic and immune-modulatory effects . The compound’s effects seem to be strongly dose-dependent .
Action Environment
The action of Beta-Thujone can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .
Biochemische Analyse
Biochemical Properties
Beta-Thujone interacts with various biomolecules. The most notable interaction is with the GABA-gated chloride channel, where it acts as a modulator . This interaction is crucial as it’s connected to the neurotoxic effects of Beta-Thujone .
Cellular Effects
Beta-Thujone has significant effects on various types of cells and cellular processes. It influences cell function by modulating the GABA-gated chloride channel . It also exhibits genotoxicity and carcinogenic properties based on in vitro experiments .
Molecular Mechanism
At the molecular level, Beta-Thujone exerts its effects through binding interactions with biomolecules, specifically the GABA-gated chloride channel . This interaction leads to modulation of the channel, influencing cellular functions .
Metabolic Pathways
Beta-Thujone is involved in certain metabolic pathways. It’s produced by several plants, and its biosynthesis involves several steps
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Thujone can be synthesized through several methods, including the hydroxylation of bicyclic monoterpenes. One common synthetic route involves the hydroxylation of sabinene, a bicyclic monoterpene, using NADPH and oxygen-dependent enzymes .
Industrial Production Methods: Industrial production of beta-thujone often involves the extraction from plant sources such as sage (Salvia officinalis) and wormwood (Artemisia absinthium). The extraction methods include headspace solid-phase microextraction (HS-SPME) and headspace sorptive extraction (HSSE), which are effective in isolating beta-thujone from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Thujone undergoes various chemical reactions, including:
Oxidation: Beta-Thujone can be oxidized to form thujone oxime.
Reduction: Reduction of beta-thujone can yield thujol.
Substitution: Beta-Thujone can react with hydroxylamine hydrochloride to form thujone oxime.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Hydroxylamine hydrochloride is used for the formation of thujone oxime.
Major Products:
Oxidation: Thujone oxime.
Reduction: Thujol.
Substitution: Thujone oxime.
Vergleich Mit ähnlichen Verbindungen
Alpha-Thujone: Another stereoisomer of thujone, with similar biological activities but differing in potency.
Sabinene: A precursor in the biosynthesis of thujone.
Camphor: A structurally related monoterpene ketone with similar applications in medicine and industry
Uniqueness: Beta-Thujone is unique due to its specific stereochemistry, which influences its biological activity and potency. It is more potent as a GABA receptor antagonist compared to alpha-thujone, making it a compound of interest in neurotoxicological studies .
Eigenschaften
CAS-Nummer |
471-15-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1S,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10-/m0/s1 |
InChI-Schlüssel |
USMNOWBWPHYOEA-NRPADANISA-N |
SMILES |
CC1C2CC2(CC1=O)C(C)C |
Isomerische SMILES |
C[C@H]1[C@@H]2C[C@]2(CC1=O)C(C)C |
Kanonische SMILES |
CC1C2CC2(CC1=O)C(C)C |
Aussehen |
Solid powder |
| 471-15-8 | |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+)-thujone (-)-thujone 3-isothujone 3-thujanone alpha, beta-thujone alpha-thujone beta-thujone beta-thujone, (1alpha,4alpha,5alpha)-isomer beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer cis-thujone thujone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


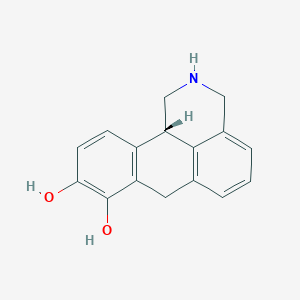
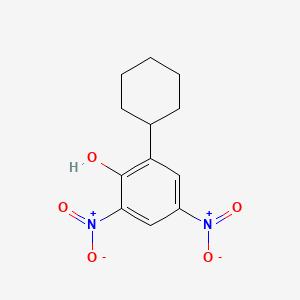
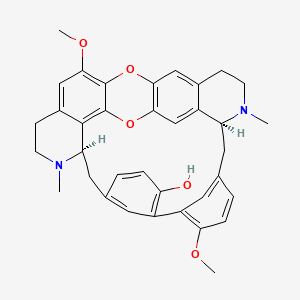
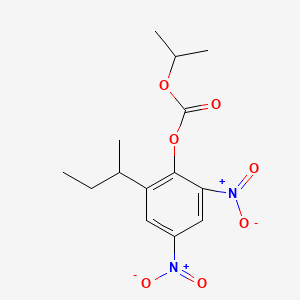
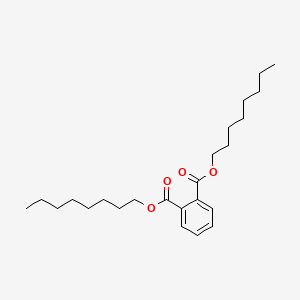
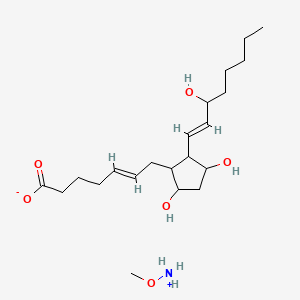

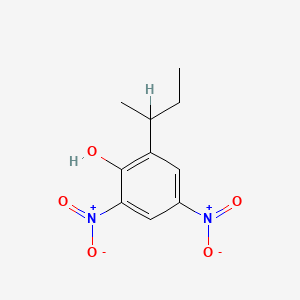
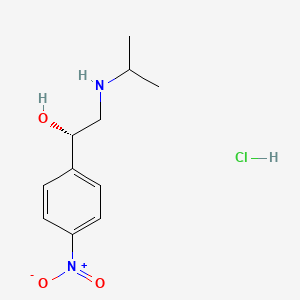

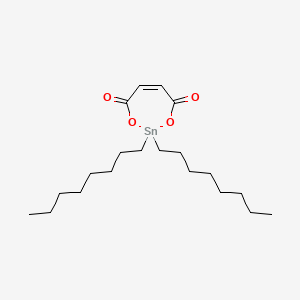

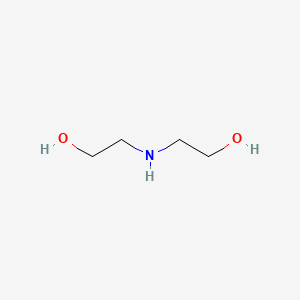
![bis[(E)-octadec-9-enoyl] 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B1670708.png)
